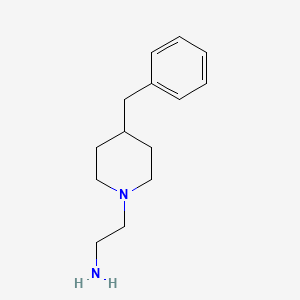2-(4-Benzylpiperidin-1-yl)ethanamine
CAS No.: 25842-32-4
Cat. No.: VC2001806
Molecular Formula: C14H22N2
Molecular Weight: 218.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 25842-32-4 |
|---|---|
| Molecular Formula | C14H22N2 |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | 2-(4-benzylpiperidin-1-yl)ethanamine |
| Standard InChI | InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
| Standard InChI Key | PCNDXYHWLSHXMV-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CC2=CC=CC=C2)CCN |
| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CCN |
Introduction
Chemical Structure and Properties
Molecular Information
2-(4-Benzylpiperidin-1-yl)ethanamine, with CAS number 25842-32-4, is characterized by its distinctive structure consisting of a piperidine ring substituted with a benzyl group at the 4-position and an ethanamine side chain. This arrangement creates a versatile scaffold for developing bioactive compounds.
Table 1: Basic Chemical Information of 2-(4-Benzylpiperidin-1-yl)ethanamine
| Parameter | Information |
|---|---|
| CAS Number | 25842-32-4 |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | 2-(4-benzylpiperidin-1-yl)ethanamine |
| InChI | InChI=1S/C14H22N2/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12,15H2 |
| InChIKey | PCNDXYHWLSHXMV-UHFFFAOYSA-N |
Physical and Chemical Properties
The compound exists as a liquid at room temperature with specific physical characteristics that influence its handling and applications in research and development settings .
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Liquid |
| Boiling Point | 130-131°C (3 mm Hg) |
| Density | 1.005±0.06 g/cm³ (Predicted) |
| Recommended Storage Temperature | 2-8°C |
| Solubility | Soluble in organic solvents; limited water solubility |
Structural Features
The piperidine ring of 2-(4-Benzylpiperidin-1-yl)ethanamine serves as a critical scaffold for its biological activity. The benzyl substituent at the 4-position contributes to the compound's lipophilicity, while the ethanamine side chain allows for diverse modifications and interactions with biological targets. This structural arrangement enables the compound to interact with various neurotransmitter systems, including cholinergic and monoaminergic pathways.
Synthesis Methods
Multiple synthetic approaches have been developed for the preparation of 2-(4-Benzylpiperidin-1-yl)ethanamine, demonstrating the versatility of chemical methods available for this compound.
Common Synthetic Routes
The synthesis typically involves reactions between appropriately substituted piperidine derivatives and ethanamine-containing precursors. One approach utilizes coupling reactions between 2-(1-benzylpiperidin-4-yl)ethan-1-amine and carboxylic acids, employing reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as coupling agents and DIPEA (N,N-diisopropylethylamine) as a base .
Analytical Characterization
The purity and structural confirmation of synthesized 2-(4-Benzylpiperidin-1-yl)ethanamine can be established through various analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR can verify the connectivity of the benzylpiperidine and ethanamine groups, with characteristic shifts for aromatic protons (δ 7.2–7.5 ppm) and piperidine methylenes (δ 2.5–3.5 ppm) .
-
Mass Spectrometry: HRMS confirms molecular weight, with [M+H]⁺ at m/z 219.19 for the free base .
-
Chromatography: HPLC using reverse-phase columns (e.g., C18) with UV detection at approximately 255 nm can assess purity, typically exceeding 95% .
Biological Activities
2-(4-Benzylpiperidin-1-yl)ethanamine exhibits diverse biological activities, primarily targeting neurotransmitter systems and enzymes involved in neurological functions .
Neurotransmitter System Interactions
The compound demonstrates interactions with multiple neurotransmitter systems, contributing to its potential therapeutic effects:
-
Cholinergic System: Derivatives of 2-(4-Benzylpiperidin-1-yl)ethanamine have shown acetylcholinesterase (AChE) inhibition, which is particularly relevant to cognitive decline in Alzheimer's disease .
-
Nicotinic Receptors: Studies indicate that the compound and its derivatives can act as antagonists on α7 nicotinic acetylcholine receptors (nAChRs), with submicromolar IC₅₀ values. This antagonism is concentration-dependent and noncompetitive, suggesting that these compounds behave as negative allosteric modulators of nAChRs .
Enzyme Inhibition
Table 3: Enzyme Inhibition Data for 2-(4-Benzylpiperidin-1-yl)ethanamine and Related Derivatives
Receptor Binding Studies
Research on 2-(4-Benzylpiperidin-1-yl)ethanamine and structurally related compounds has revealed significant binding to sigma (σ) receptors. Specifically, compounds with the N-benzylpiperidine motif linked to pyridine rings through varied spacers have demonstrated high affinity for σ₁ receptors, with Ki values below 30 nM .
The length of the linker between the 1-benzylpiperidine moiety and connected groups plays a crucial role in receptor binding affinity. Studies have shown that increasing the linker length from an amino group (n = 0, Ki = 29.2 nM) to an ethylamino group (n = 2, Ki = 7.57 ± 0.59 nM) results in significantly increased σ₁ receptor affinity .
Structure-Activity Relationships
Key Structural Elements
Structure-activity relationship (SAR) studies have identified several determinants of biological activity in 2-(4-Benzylpiperidin-1-yl)ethanamine and related compounds:
-
Lipophilicity: The introduction of lipophilic groups at specific positions significantly enhances AChE inhibitory activity .
-
Substituent Variability: Variations in the phenyl substituent influence both the potency and selectivity toward AChE versus butyrylcholinesterase (BuChE) .
-
Linker Length: The spacer between the benzylpiperidine moiety and other functional groups critically affects receptor binding affinity, with longer chains (2-4 carbon atoms) generally providing better results for sigma receptor binding .
Comparison with Related Compounds
Table 4: Comparison of 2-(4-Benzylpiperidin-1-yl)ethanamine with Structurally Similar Compounds
Current Research and Future Perspectives
Ongoing Studies
Current research on 2-(4-Benzylpiperidin-1-yl)ethanamine focuses on several areas:
-
Multi-Target Drug Development: The compound serves as a basis for designing multi-target directed ligands (MTDLs) for neurodegenerative disorders, particularly Alzheimer's disease .
-
Structure Optimization: Researchers are exploring modifications to enhance specific activities while reducing potential side effects .
-
Novel Formulations: Studies on improved delivery systems aim to enhance bioavailability and target specificity .
Future Research Directions
Potential areas for future investigation include:
-
Expanded Clinical Applications: Beyond neurological disorders, the compound's biological profile suggests potential applications in other therapeutic areas requiring modulation of cholinergic or monoaminergic systems.
-
Combination Therapies: Exploring synergistic effects when combined with other therapeutic agents.
-
Advanced Structure-Activity Studies: Utilizing computational methods to predict optimal structural modifications for enhanced target selectivity and efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume